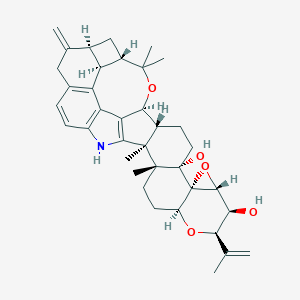
Penitrem B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penitrem B is a mycotoxin that is produced by fungi of the genus Penicillium. It belongs to the family of indole-diterpenes, which are known to have various biological activities. Penitrem B has been found to have potent neurotoxic effects on animals and humans, making it an important area of research in the field of toxicology.
Applications De Recherche Scientifique
Detection and Quantification in Foodstuffs
Penitrems, including Penitrem B, are fungal secondary metabolites primarily produced by Penicillium species. A significant application of research into Penitrem B involves the development of methods for their detection and quantification in food. For instance, Kalinina et al. (2018) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing penitrems A-F in cheese, highlighting their occurrence in food products and the need for reliable quantitation methods for these mycotoxins in food safety. This study emphasized the cytotoxic effects of all penitrems, including Penitrem B, on human cell lines, underlining their relevance and the importance of analyzing food samples to understand human exposure to these mycotoxins (Kalinina et al., 2018).
Potential in Cancer Research
Penitrem B has also been investigated for its potential in cancer research. Sallam et al. (2013) explored the ability of Penitrem A to suppress β-catenin levels in breast cancer cells and synthesized penitrem analogs to identify pharmacophores correlated with this effect. Their findings suggest that penitrem analogs, including Penitrem B, could be relevant in the context of cancer research, particularly in understanding their mechanism in suppressing β-catenin levels in cancer cells (Sallam et al., 2013).
Role in Fungal Metabolism and Biosynthesis
Liu et al. (2015) conducted a study on the biosynthesis of penitrem A, providing insights into the complex natural product biosynthesis of fungal indole diterpenes, which includes Penitrem B. This research is crucial for understanding the metabolic pathways and genetic basis of penitrem production in fungi (Liu et al., 2015).
Impact on Agriculture and Animal Health
Research into Penitrem B also extends to its impact on agriculture and animal health. For instance, studies have investigated the effect of Penitrem B on the production by Penicillium aurantiogriseum, exploring how different carbon and nitrogen sources influence its production. This is critical for understanding the environmental factors that affect the production of these mycotoxins and their potential impact on agriculture and food safety (Surekha & Reddy, 2008).
Investigating Neurotoxicity and Mechanism of Action
A key area of Penitrem B research is in understanding its neurotoxic effects. For example, Berntsen et al. (2017) studied the production of reactive oxygen species in human neutrophils induced by Penitrem A, which opens avenues for exploring the mechanisms of neurotoxicity for Penitrem B as well. This research is pivotal in elucidating the pathophysiology caused by neuromycotoxicosis in both humans and animals (Berntsen et al., 2017).
Propriétés
Numéro CAS |
11076-67-8 |
|---|---|
Nom du produit |
Penitrem B |
Formule moléculaire |
C37H45NO5 |
Poids moléculaire |
583.8 g/mol |
Nom IUPAC |
(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9-diol |
InChI |
InChI=1S/C37H45NO5/c1-16(2)29-28(39)32-37(43-32)23(41-29)11-12-34(6)35(7)20(10-13-36(34,37)40)30-27-26-22(38-31(27)35)9-8-18-14-17(3)19-15-21(25(19)24(18)26)33(4,5)42-30/h8-9,19-21,23,25,28-30,32,38-40H,1,3,10-15H2,2,4-7H3/t19-,20+,21+,23+,25+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1 |
Clé InChI |
CRPJNVUYZRFGAK-WKAGVDCZSA-N |
SMILES isomérique |
CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |
SMILES |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |
SMILES canonique |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |
Synonymes |
penitrem A penitrem B penitrem D penitrem E penitrems tremortin tremortin A tremortin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





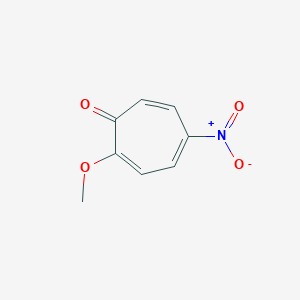
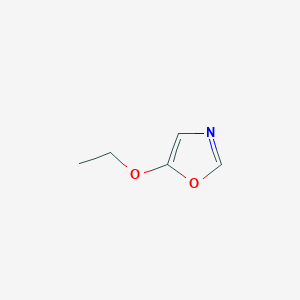

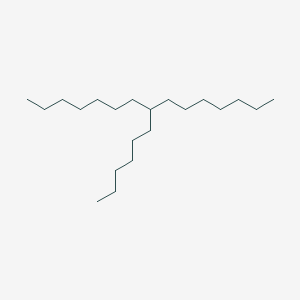
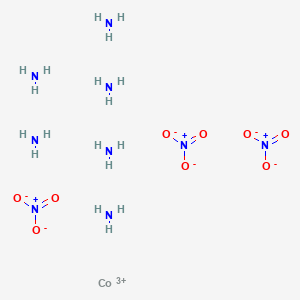
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)

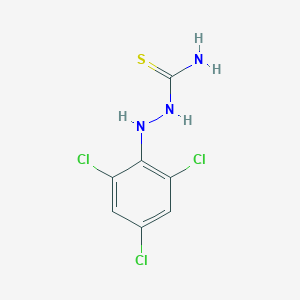
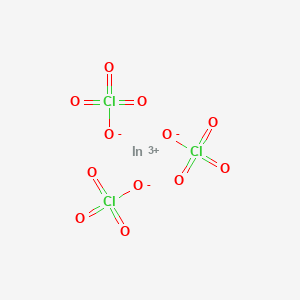
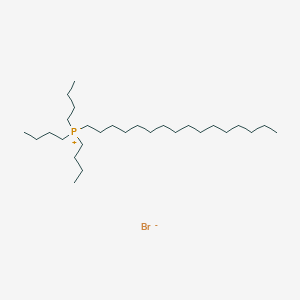
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)